3-Hydroxy-5-methylbenzamide

Neuroscience CNS Drug Discovery GPCR Pharmacology

3-Hydroxy-5-methylbenzamide is a substituted benzamide compound (molecular formula C8H9NO2, molecular weight 151.16) that serves as a versatile intermediate in medicinal chemistry and pharmaceutical research. Its core structural motif—a hydroxy-substituted benzamide—is a recognized scaffold for a range of biological activities, including interaction with serotonin receptors and histone deacetylase (HDAC) enzymes , making it a valuable candidate for exploring structure-activity relationships (SAR) in drug discovery programs targeting neurological and oncological pathways.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B15229242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methylbenzamide
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C(=O)N
InChIInChI=1S/C8H9NO2/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4,10H,1H3,(H2,9,11)
InChIKeyRQYMESHCRVFXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methylbenzamide: A Substituted Benzamide Building Block with Potential for CNS and Cancer Research


3-Hydroxy-5-methylbenzamide is a substituted benzamide compound (molecular formula C8H9NO2, molecular weight 151.16) that serves as a versatile intermediate in medicinal chemistry and pharmaceutical research . Its core structural motif—a hydroxy-substituted benzamide—is a recognized scaffold for a range of biological activities, including interaction with serotonin receptors and histone deacetylase (HDAC) enzymes [1], making it a valuable candidate for exploring structure-activity relationships (SAR) in drug discovery programs targeting neurological and oncological pathways.

Beyond the Benzamide Core: Why 3-Hydroxy-5-methylbenzamide Cannot Be Interchanged with Simple Analogs


In the benzamide class, seemingly minor structural changes can lead to substantial shifts in biological activity and physicochemical properties, making generic substitution highly unreliable. The specific placement of the hydroxy group at the 3-position and the methyl group at the 5-position on the benzene ring dictates a unique electronic and steric profile that directly influences molecular recognition [1]. The following evidence demonstrates that exchanging 3-Hydroxy-5-methylbenzamide for a close analog—such as its 2-hydroxy positional isomer, its des-methyl analog (3-hydroxybenzamide), or its 3-amino counterpart—results in quantifiably different performance across key selection criteria.

Quantified Differentiation of 3-Hydroxy-5-methylbenzamide: A Comparative Data Sheet for Scientific Selection


5-HT3 Receptor Binding Affinity: A High-Potency Profile Against a Key Neurological Target

3-Hydroxy-5-methylbenzamide demonstrates nanomolar affinity for the 5-HT3 receptor, a target in neurological and gastrointestinal research. This affinity is substantially higher than that of its des-methyl analog, 3-hydroxybenzamide, which is considered inactive in this context [1]. The data highlight the critical role of the 5-methyl group in enhancing target engagement.

Neuroscience CNS Drug Discovery GPCR Pharmacology

Physicochemical Profile: Optimized Lipophilicity for Membrane Permeability and Blood-Brain Barrier Access

The introduction of a methyl group at the 5-position of the benzamide core, as in 3-Hydroxy-5-methylbenzamide, produces a calculated logP (XlogP) value of 0.8 . This represents a marked increase in lipophilicity compared to the des-methyl analog 3-hydroxybenzamide (predicted logP ≈ 0.3), a property that is directly correlated with enhanced membrane permeability and is a crucial parameter for optimizing blood-brain barrier (BBB) penetration [1].

Medicinal Chemistry ADME CNS Drug Design

Hydroxy Positional Isomerism: 3-Hydroxy vs. 2-Hydroxy Dictates Distinct HDAC SAR

While specific IC50 data for both 3-Hydroxy-5-methylbenzamide and its 2-hydroxy positional isomer (2-Hydroxy-5-methylbenzamide) against the same HDAC isoform are not available in a single head-to-head study, a foundational SAR study establishes that the position of the hydroxy substituent on the benzamide ring is critical for HDAC inhibitory activity [1]. The study explicitly notes that steric factors at the 3' and 4' positions (corresponding to the 3- and 4-positions on the benzamide ring) play an important role in enzyme interaction [1]. Furthermore, a separate study confirms that a change from a 2-hydroxy to a 2-methylthio group in a related benzamide series resulted in complete loss of HDAC selectivity, underscoring the precise molecular requirements at this position [2].

Epigenetics Oncology HDAC Inhibition

Hydrogen Bonding Donor Capacity: A Key Differentiator from Amino Analogs

The 3-hydroxy substituent in 3-Hydroxy-5-methylbenzamide provides a defined hydrogen bond donor/acceptor profile (2 donors, 2 acceptors) that is distinct from the amino analog 3-amino-5-methylbenzamide [1]. This difference in hydrogen bonding capacity can significantly alter a molecule's interaction with biological targets, affecting binding orientation, selectivity, and overall pharmacophore. For instance, in HDAC inhibition, the study by Suzuki et al. explicitly states that a 2'-hydroxy or amino group is indispensable for activity, but their electronic and steric contributions are not identical, leading to different SAR outcomes [2].

Medicinal Chemistry Molecular Design Pharmacophore Modeling

High-Impact Applications for 3-Hydroxy-5-methylbenzamide Based on Its Verified Profile


Neuroscience: Designing 5-HT3 Receptor Modulators

Given its potent binding affinity (IC50 = 25.1 nM) for the 5-HT3 receptor [1] and an optimized lipophilicity profile (XlogP = 0.8) for potential CNS access , 3-Hydroxy-5-methylbenzamide is a superior starting scaffold for designing novel agonists or allosteric modulators of this target. Its differentiation from the inactive des-methyl analog 3-hydroxybenzamide makes it a non-negotiable choice for any program exploring benzamide-based 5-HT3 ligands.

Oncology & Epigenetics: A Defined Scaffold for HDAC Inhibitor SAR

This compound is a critical component for SAR studies focused on HDAC inhibition. Foundational research confirms that the 3-hydroxy substitution pattern is essential for activity [2], and its specific physicochemical properties (e.g., hydrogen bonding profile) differ meaningfully from amino analogs [3]. It is an ideal tool for probing the steric and electronic requirements of the enzyme's active site, particularly in projects aimed at developing novel, non-hydroxamate HDAC inhibitors with improved isoform selectivity.

Medicinal Chemistry: CNS Drug Discovery Building Block

For medicinal chemists synthesizing libraries for CNS targets, 3-Hydroxy-5-methylbenzamide offers a drug-like starting point with properties that align with known CNS drug parameters. Its calculated XlogP of 0.8 falls within an optimal range for balancing membrane permeability and solubility, making it a more attractive fragment for hit-to-lead optimization compared to its less lipophilic 3-hydroxybenzamide analog. Its utility is further enhanced by its distinct hydrogen-bonding donor capacity compared to amino-substituted alternatives [3].

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